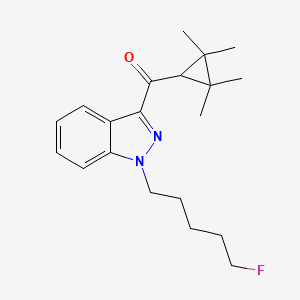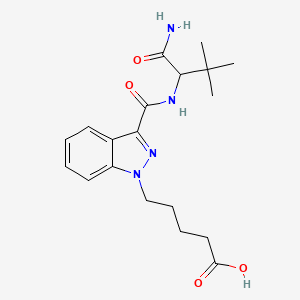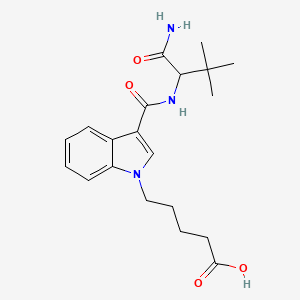
Unii-B9JT6F9X8V
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
XLR11 is a synthetic cannabinoid (CB) with a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. FAB-144 is an analog of XLR11 that has an indazole, rather than an indole group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
科学的研究の応用
Liquid-Phase Syntheses of Inorganic Nanoparticles
In the field of chemical research, Unii-B9JT6F9X8V has applications in developing novel materials, particularly in the synthesis of inorganic nanoparticles. This area is crucial for advancements across various industries and technologies, including the electronics industry. The progression in semiconductor materials, for instance, has evolved from vacuum tubes to modern chips, underlining the significance of new material discovery (Cushing, Kolesnichenko, & O'Connor, 2004).
University Nanosat Program
This compound is also relevant in the University Nanosat Program (UNP), which involves student-built nanosatellites intended for space shuttle flights. The program, initiated in 1999, demonstrates the collaboration between government and academia, focusing on training aerospace professionals and infusing innovative methodologies and technologies in aerospace institutions (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Collaborative Working Environments
This compound contributes to the design of collaborative working environments for large scientific applications. This is particularly relevant for geographically dispersed scientific teams, where remote development and data sharing are critical. The Unified Air Pollution Model (UNI-DEM) is an example of such an application, demonstrating the utility of this compound in facilitating remote collaboration and experimentation across European institutes (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Plasmon–Exciton Coupling in Nanodisk Arrays
Research supported by the Air Force Office of Scientific Research and National Science Foundation has explored the use of this compound in the study of plasmon–exciton coupling in arrays of nanodisk–J‐aggregate complexes. This research is significant for understanding interactions at the nanoscale and has implications in fields like nanotechnology and materials science (Zheng et al., 2010).
Performance Tools for Scientific Computing
In the realm of scientific computing, this compound is instrumental in developing performance tools like the HPCToolkit. These tools are used for performance analysis of scientific applications on leadership-class platforms, aiding in the simulation and modeling of complex scientific problems (Tallent et al., 2008).
Research Management Information Systems
The development of scientific research management information systems in educational institutions is another area where this compound finds its application. These systems, developed using the B/S application model and the .NET framework, aim to improve the accuracy and efficiency of scientific research management (Xie & Xiao, 2013).
Enhancing Multi-Strange Hadron Production
In high-energy physics, this compound is involved in studies focused on the enhanced production of multi-strange hadrons in high-multiplicity proton–proton collisions. This research, conducted under various international scientific collaborations, contributes significantly to our understanding of particle physics (Adam et al., 2017).
STEM Education
This compound also supports research in STEM (Science, Technology, Engineering, and Mathematics) education, particularly in enhancing problem-solving, innovation, logical thinking, and technological insights among students (Majid et al., 2018).
特性
分子式 |
C20H27FN2O |
|---|---|
分子量 |
330.4 |
IUPAC名 |
[1-(5-fluoropentyl)indazol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C20H27FN2O/c1-19(2)18(20(19,3)4)17(24)16-14-10-6-7-11-15(14)23(22-16)13-9-5-8-12-21/h6-7,10-11,18H,5,8-9,12-13H2,1-4H3 |
InChIキー |
LVJQJRUAYXVEGN-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)C2=NN(C3=CC=CC=C32)CCCCCF)C |
同義語 |
(1-(5-fluoropentyl)-1H-indazol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






